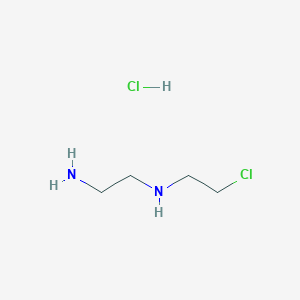

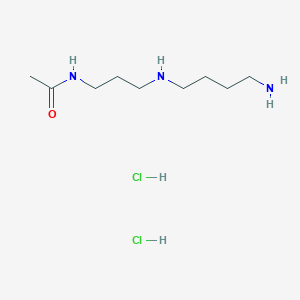

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride

Übersicht

Beschreibung

N1-Acetylspermidin (Hydrochlorid) ist ein Acetylderivat von Spermidin, einem Polyamin, das eine entscheidende Rolle in zellulären Prozessen spielt. Diese Verbindung ist bekannt für ihre Beteiligung an verschiedenen biologischen Funktionen, einschließlich Zellwachstum, Differenzierung und Apoptose. Es ist auch ein Substrat für Polyaminoxidase, ein Enzym, das die Oxidation von Polyaminen katalysiert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

N1-Acetylspermidin (Hydrochlorid) kann durch Acetylierung von Spermidin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Essigsäureanhydrid oder Acetylchlorid als Acetylierungsmittel. Die Reaktion wird in einem wässrigen oder organischen Lösungsmittel unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die selektive Acetylierung der primären Aminogruppe sicherzustellen .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von N1-Acetylspermidin (Hydrochlorid) großtechnische Acetylierungsprozesse. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und verwenden häufig kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N1-Acetylspermidine (hydrochloride) can be synthesized through the acetylation of spermidine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective acetylation of the primary amine group .

Industrial Production Methods

In industrial settings, the production of N1-Acetylspermidine (hydrochloride) involves large-scale acetylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen

N1-Acetylspermidin (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Katalysiert durch Polyaminoxidase, führt zur Bildung von 3-Acetamidopropanal und Putrescin.

Substitution: Die Acetylgruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Polyaminoxidase, Sauerstoff und geeignete Puffer.

Hydrolyse: Saure oder basische Lösungen, wie Salzsäure oder Natriumhydroxid.

Substitution: Nucleophile wie Amine oder Thiole, oft in Gegenwart von Katalysatoren.

Hauptprodukte, die gebildet werden

Oxidation: 3-Acetamidopropanal und Putrescin.

Hydrolyse: Spermidin.

Substitution: Verschiedene acetylierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

N1-Acetylspermidin (Hydrochlorid) hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Wirkmechanismus

N1-Acetylspermidin (Hydrochlorid) übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Polyaminoxidase aus. Das Enzym katalysiert die Oxidation von N1-Acetylspermidin, was zur Produktion von 3-Acetamidopropanal und Putrescin führt. Diese Produkte spielen wichtige Rollen in zellulären Prozessen, einschließlich DNA-Stabilisierung, Proteinsynthese und Zellsignalisierung . Die Verbindung beeinflusst auch die Expression von Genen, die an Zellwachstum und Differenzierung beteiligt sind .

Wirkmechanismus

N1-Acetylspermidine (hydrochloride) exerts its effects primarily through its interaction with polyamine oxidase. The enzyme catalyzes the oxidation of N1-Acetylspermidine, leading to the production of 3-acetamidopropanal and putrescine. These products play significant roles in cellular processes, including DNA stabilization, protein synthesis, and cell signaling . The compound also influences the expression of genes involved in cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N8-Acetylspermidin: Ein weiteres acetyliertes Derivat von Spermidin mit ähnlichen biologischen Funktionen.

N1-Acetylspermin: Ein acetyliertes Derivat von Spermin, ebenfalls ein Substrat für Polyaminoxidase.

Putrescin: Ein einfacheres Polyamin, das an ähnlichen zellulären Prozessen beteiligt ist.

Einzigartigkeit

N1-Acetylspermidin (Hydrochlorid) ist einzigartig aufgrund seiner selektiven Acetylierung an der N1-Position, was seine Wechselwirkung mit Enzymen und seine Rolle im Zellstoffwechsel beeinflusst. Seine Fähigkeit, die Spiegel in bestimmten Krebszellen, wie z. B. kolorektalen Adenokarzinomen, selektiv zu erhöhen, macht es zu einer wertvollen Verbindung in der Krebsforschung .

Eigenschaften

IUPAC Name |

N-[3-(4-aminobutylamino)propyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O.2ClH/c1-9(13)12-8-4-7-11-6-3-2-5-10;;/h11H,2-8,10H2,1H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLOLMVLUOGVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34450-16-3 | |

| Record name | Acetamide, N-(3-((4-aminobutyl)amino)propyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

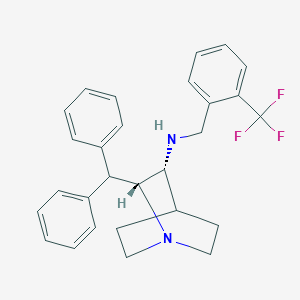

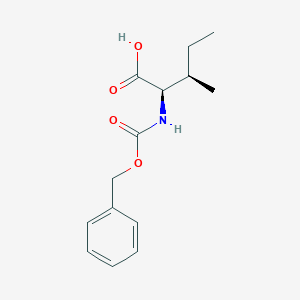

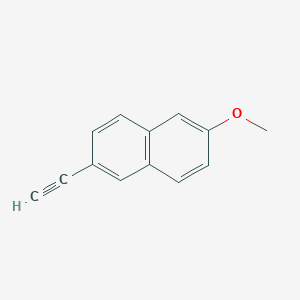

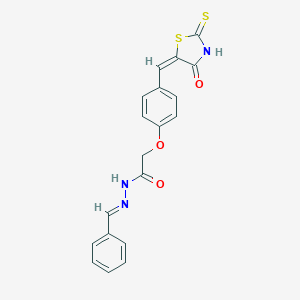

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.